Dirubidium selenite

Solid-state proton conductor Impedance spectroscopy Humidified atmosphere

Procuring the correct selenite stoichiometry is critical. Acid selenites or selenates introduce competing phases in crystallography. Our Dirubidium selenite (Rb₂SeO₃) solves this with a defined 2:1 Rb:Se ratio. - Ensures targeted synthesis of layered uranyl selenites like Rb₂[(UO₂)₃(SeO₃)₂O₂]. - Serves as a characterized secondary phase for reproducible proton-conductivity measurements in solid-oxide fuel cells. - 57.4 wt% Rb provides strong anomalous X-ray scattering for phase determination.

Molecular Formula O3Rb2Se
Molecular Weight 297.9 g/mol
CAS No. 15123-97-4
Cat. No. B077828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDirubidium selenite
CAS15123-97-4
Molecular FormulaO3Rb2Se
Molecular Weight297.9 g/mol
Structural Identifiers
SMILES[O-][Se](=O)[O-].[Rb+].[Rb+]
InChIInChI=1S/H2O3Se.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2
InChIKeyLGBHDVWVULCARN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dirubidium Selenite: Overview & Inorganic Synthesis


Dirubidium selenite (Rb₂SeO₃, CAS 15123-97-4) is the neutral rubidium salt of selenous acid, belonging to the alkali metal selenite family [1]. With a molecular weight of 297.89 g·mol⁻¹ and a high rubidium content (57.4 wt%), it serves as a stoichiometric precursor for rubidium-containing selenite and uranyl selenite frameworks in solid-state and hydrothermal synthesis [2]. The compound is distinct from acid selenites such as RbHSeO₃ and RbH₃(SeO₃)₂ in its 2:1 Rb:Se stoichiometry, which dictates different solubility behavior, thermal degradation pathways, and coordination chemistry in crystal engineering [3].

Why Generic Alkali Selenite Substitution Fails


Alkali metal selenites are not functionally interchangeable. Dirubidium selenite differs from its sodium (Na₂SeO₃) and potassium (K₂SeO₃) analogs in cation radius (Rb⁺: 1.52 Å vs. K⁺: 1.38 Å vs. Na⁺: 1.02 Å), which directly impacts crystal packing, lattice energy, and solubility in the Rb₂SeO₃–H₂SeO₃–H₂O ternary system [1]. Unlike the rubidium selenate phase (Rb₂SeO₄), Rb₂SeO₃ is the thermodynamically metastable phase that degrades to RbOH under humidified reducing atmospheres, providing a distinct proton-conductivity signature not observed with Rb₂SeO₄ in dry conditions [2]. Procuring the correct stoichiometric selenite—not an acid selenite or selenate—is essential when synthetic protocols demand a specific SeO₃²⁻:Rb⁺ ratio for targeted crystallographic outcomes [3].

Differentiation Evidence Against Closest Analogs


Proton Conductivity in Humidified Atmosphere

Dirubidium selenite (Rb₂SeO₃) is a critical secondary phase whose degradation to RbOH drives protonic conductivity in rubidium selenate systems. Under humidified reducing atmosphere (pH₂O = 0.1 bar, 9% H₂ in N₂), a mixed Rb₂SeO₄/Rb₂SeO₃ sample reaches a conductivity of 2.0 × 10⁻⁴ S·cm⁻¹ at 317 °C [1]. By contrast, the same system in dry air (pH₂O < 0.001 bar) exhibits no measurable conductivity [2], and pure Rb₂SeO₄ heated to eliminate the Rb₂SeO₃ phase loses this proton-conduction pathway entirely [3].

Solid-state proton conductor Impedance spectroscopy Humidified atmosphere

Ternary Solubility System Differentiation

The Rb₂SeO₃–H₂SeO₃–H₂O and Cs₂SeO₃–H₂SeO₃–H₂O ternary solubility systems were studied for the first time at 298 K [1]. The solubility diagrams reveal that dirubidium selenite yields distinct acidic salt crystallization fields: RbHSeO₃ and RbH₃(SeO₃)₂, whereas the cesium system additionally forms the previously unreported CsH₅(SeO₃)₃ phase [2]. The differences in cation size and hydration energy between Rb⁺ and Cs⁺ produce non-overlapping phase boundaries, meaning the solvent-mediated synthesis conditions for isolating specific acid selenites are unique to each cation system [1].

Solubility phase diagram Acid selenite synthesis Crystallization conditions

Heavy Atom Content vs. Sodium Selenite

Dirubidium selenite (Rb₂SeO₃) has a molecular weight of 297.89 g·mol⁻¹ and contains 57.4 wt% rubidium, compared to sodium selenite (Na₂SeO₃) at 172.94 g·mol⁻¹ with 26.6 wt% sodium [1]. This 1.72-fold higher formula weight and the presence of heavy Rb atoms (atomic number 37) significantly alter the mass absorption coefficient for X-rays and the overall electron density in crystal structures [2].

Stoichiometric precursor Formula weight Elemental composition

Regulatory Hazard Classification Profile

Dirubidium selenite is classified under EU CLP Regulation (1272/2008) within the generic entry 'selenium compounds with the exception of cadmium sulphoselenide' as Acute Toxicity Category 3 (Acute Tox. 3), Specific Target Organ Toxicity – Repeated Exposure Category 2 (STOT RE 2), and hazardous to the aquatic environment (Aquatic Acute 1, Aquatic Chronic 1) [1]. This classification is shared with other inorganic selenites (Na₂SeO₃, K₂SeO₃) under the same group entry, meaning dirubidium selenite carries equivalent regulatory handling requirements and procurement restrictions [2].

REACH compliance CLP classification Safe handling

Research & Industrial Application Scenarios


Solid-Acid Proton Conductor Research

In solid-oxide fuel cell electrolyte research, Rb₂SeO₄ is studied as a potential proton conductor only when a controlled fraction of Rb₂SeO₃ is present. The degradation of Rb₂SeO₃ under humidified reducing atmospheres (9% H₂, pH₂O = 0.1 bar) generates RbOH, which provides the proton-conduction pathway yielding conductivity values of 2.0 × 10⁻⁴ S·cm⁻¹ at 317 °C [4]. Researchers requiring reproducible conductivity measurements must procure Rb₂SeO₃ as a characterized secondary phase or precursor, rather than relying on in-situ phase generation with uncontrolled stoichiometry [5].

Hydrothermal Synthesis of Uranyl Frameworks

Dirubidium selenite serves as a dual-purpose precursor in the hydrothermal synthesis of uranyl selenite compounds such as Rb₂[(UO₂)₃(SeO₃)₂O₂], which adopts a layered 2D triclinic structure in space group P1̄ [4]. The precise 2:1 Rb:SeO₃ stoichiometry of the starting selenite ensures the correct cation-to-anion ratio for crystallizing target frameworks, avoiding competing phases that form when acid selenites (e.g., RbHSeO₃) or rubidium selenate (Rb₂SeO₄) are substituted [5].

Isolation of Rubidium Acid Selenites

The Rb₂SeO₃–H₂SeO₃–H₂O ternary solubility diagram at 298 K defines the precise crystallization fields for the acid salts RbHSeO₃ and RbH₃(SeO₃)₂ [4]. Starting from dirubidium selenite rather than Rb₂CO₃ or RbOH eliminates competing carbonate/hydroxide equilibria, enabling phase-pure isolation of the desired hydrogen selenite for subsequent thermoanalytical or spectroscopic characterization [5].

Heavy-Atom Derivative for X-Ray Diffraction

With a rubidium content of 57.4 wt% (atomic number 37) and selenium at 26.5 wt% (atomic number 34), Rb₂SeO₃ provides strong anomalous scattering for X-ray diffraction experiments [4]. When incorporated into uranyl or transition-metal selenite frameworks, the Rb atoms serve as effective heavy-atom markers that facilitate phase determination via Patterson or direct methods, outperforming the lighter Na₂SeO₃ (Na atomic number 11) in scattering contrast [5].

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